molecular formula C11H11FO3 B8547549 5-Fluoro-8-methoxychroman-6-carboaldehyde

5-Fluoro-8-methoxychroman-6-carboaldehyde

Cat. No.: B8547549
M. Wt: 210.20 g/mol
InChI Key: GWOJOCSKNNEOOM-UHFFFAOYSA-N
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Description

5-Fluoro-8-methoxychroman-6-carboaldehyde is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

5-fluoro-8-methoxy-3,4-dihydro-2H-chromene-6-carbaldehyde

InChI

InChI=1S/C11H11FO3/c1-14-9-5-7(6-13)10(12)8-3-2-4-15-11(8)9/h5-6H,2-4H2,1H3

InChI Key

GWOJOCSKNNEOOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C=O)F)CCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.6 g of 5-fluoro-8-methoxychromane and 4.2 ml of N,N,N′,N′,N″-pentamethyldiethylenetriamine in 130 ml of THF there was added dropwise 8 ml of n-butyllithium (2.55 M, hexane solution) at −74° C. After stirring at −74° C. for 1 hour, N-formylmorpholine was added. After further stirring at room temperature for 1 hour, 1N hydrochloric acid was added to the reaction mixture while cooling on ice, and the mixture was extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (1.50 g) as a white solid.
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3.6 g
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reactant
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4.2 mL
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reactant
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8 mL
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130 mL
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Synthesis routes and methods II

Procedure details

To a 130 ml THF solution containing 3.6 g of 5-fluoro-8-methoxychromane and 4.2 ml of N,N,N′,N′,N″-pentamethyldiethylenetriamine there was added dropwise 8 ml of n-butyllithium (2.55 M, hexane solution) at −74° C. After stirring at −74° C. for 1 hour, N-formylmorpholine was added. Stirring was continued for 1 hour at room temperature, and then 1N hydrochloric acid was added to the reaction mixture while cooling on ice, and the mixture was extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane system) to obtain the target compound (1.50 g) as a colorless solid.
Quantity
8 mL
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reactant
Reaction Step One
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3.6 g
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4.2 mL
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Quantity
130 mL
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solvent
Reaction Step Four

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